Citalopram hidrocloruro

Descripción general

Descripción

Synthesis Analysis

The synthesis of citalopram involves several key steps, starting from basic chemical precursors to the final product. A notable method includes the use of [11C]methyl iodide as a precursor in a synthesis process designed for positron emission tomography (PET) studies, highlighting the compound's utility in neurological research (Dannals et al., 1990). Another approach involves a versatile synthesis of 5-cyanophthalide, a critical intermediate in citalopram's production, showcasing an alternative route that avoids the use of environmentally detrimental cyanides (Micheli et al., 2001).

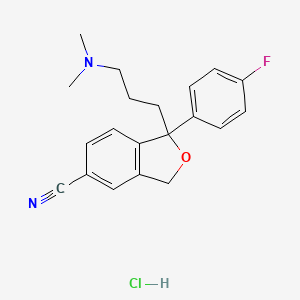

Molecular Structure Analysis

Citalopram's molecular structure is characterized by its bicyclic phthalane derivative core, incorporating a fluorophenyl group and a dimethylaminopropyl side chain. This structure is crucial for its function as an SSRI, with the chirality of citalopram—specifically the S-enantiomer—being responsible for its pharmacological activity. The molecular design ensures selective inhibition of serotonin reuptake without significant effects on the uptake of noradrenaline (NA) and dopamine (DA), distinguishing it from other antidepressants with broader mechanisms of action (Hyttel, 1982).

Chemical Reactions and Properties

Citalopram hydrochloride engages in various chemical reactions, particularly metabolic transformations in the human body. It is N-demethylated to form N-desmethylcitalopram, primarily by CYP2C19 and CYP3A4 enzymes, with further metabolism to di-desmethylcitalopram by CYP2D6. These metabolic pathways indicate citalopram's extensive processing in the liver, with the metabolites retaining little to no pharmacological activity. This extensive metabolism highlights the drug's chemical reactivity and the importance of its metabolic pathways in determining its pharmacokinetic profile (Brøsen & Naranjo, 2001).

Physical Properties Analysis

The physical properties of citalopram hydrochloride, such as its solubility in water and other solvents, play a crucial role in its formulation and administration. Its hydrochloride salt form enhances its solubility in aqueous solutions, facilitating oral administration in tablet or liquid form. The stability of citalopram under various conditions—such as exposure to light and pH variations—has been studied to ensure the drug's efficacy and safety over its shelf life and under environmental exposure scenarios. For example, its stability under simulated sunlight has been evaluated to assess potential degradation pathways in the environment (Kwon & Armbrust, 2005).

Aplicaciones Científicas De Investigación

Tratamiento antidepresivo

El citalopram hidrocloruro es un fármaco antidepresivo conocido que reduce la recaptación de serotonina en las neuronas. Como resultado, la neurotransmisión de serotonina, la respuesta principal a los tratamientos antidepresivos, aumenta en muchas partes del cerebro .

Desarrollo de nanosensor óptico

Un estudio introduce un nanosensor óptico basado en puntos cuánticos de carbono (CQDs) para la detección rápida de citalopram. Este nanosensor fluorescente se fabricó mediante la polimerización de ortosilicato de tetraetilo en presencia de CQDs como materiales fluorescentes y citalopram como molécula plantilla .

Detección en matrices complejas

El nanosensor se utilizó para medir el citalopram en matrices complejas, como muestras de plasma y orina humanas, con una selectividad y sensibilidad notables. Se obtuvo un límite de detección de 10,3 µg.L -1 en un rango lineal de 100 a 700 µg.L -1, y una desviación estándar relativa (RSD) del 3,15% .

Evaluación farmacocinética

Se validaron dos métodos utilizando LC-MS/MS para cuantificar el racemato de citalopram (CTP) [(R/S)-CTP] y los enantiómeros ®-CTP y (S)-CTP en plasma humano, respectivamente . Los métodos validados se aplicaron con éxito a un estudio farmacocinético en el que se administraron 20 mg de tabletas de CTP a voluntarios sanos, y sus niveles plasmáticos se monitorizaron con el tiempo en un estudio de bioequivalencia .

Inhibición de la función plaquetaria

El citalopram, un inhibidor selectivo de la recaptación de serotonina (ISRS), inhibe la función plaquetaria in vitro .

Mecanismo De Acción

Target of Action

Citalopram hydrochloride is a selective serotonin reuptake inhibitor (SSRI) used in the treatment of depression . Its primary target is the serotonin transporter (SLC6A4), which is responsible for the reuptake of serotonin from the synaptic cleft .

Mode of Action

Citalopram hydrochloride enhances serotonergic transmission through the inhibition of serotonin reuptake . It is the most selective SSRI towards serotonin reuptake inhibition, having a minimal effect on dopamine and norepinephrine transportation and virtually no affinity for muscarinic, histaminergic, or GABAergic receptors .

Biochemical Pathways

This leads to enhanced serotonergic neurotransmission. The drug also has an impact on the regulation of neural function pathways .

Pharmacokinetics

Citalopram hydrochloride exhibits linear and dose-proportional pharmacokinetics within a dose range of 10 to 40 mg/day . It is extensively metabolized in the liver, with a mean terminal half-life of about 35 hours . With once-daily dosing, steady-state plasma concentrations are achieved within approximately one week .

Result of Action

The molecular and cellular effects of citalopram hydrochloride’s action include the potentiation of serotonergic activity in the central nervous system (CNS), resulting in antidepressant effects . In addition, it has been found to have protective effects against impaired mitochondrial dynamics, defective mitochondrial biogenesis, defective mitophagy, and synaptic dysfunction .

Action Environment

Environmental factors can influence the action, efficacy, and stability of citalopram hydrochloride. For instance, suspended sediment in aquatic ecosystems has been found to exert a significant influence on the biological effects of citalopram . .

Safety and Hazards

Citalopram may cause serious side effects. Some of these include a light-headed feeling, blurred vision, fast or pounding heartbeats, a seizure, unusual bleeding, manic episodes, severe nervous system reaction, or low blood sodium . It can also affect growth in children . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Direcciones Futuras

Citalopram is listed in the WHO model list of essential medicines to treat depressive disorders . It has also been used off-label to treat various diseases, including but not limited to sexual dysfunction, ethanol abuse, psychiatric conditions such as obsessive-compulsive disorder (OCD), Social anxiety disorder, and panic disorder, and diabetic neuropathy . It is expected that future research will continue to explore the potential uses and benefits of Citalopram.

Análisis Bioquímico

Biochemical Properties

Citalopram hydrochloride plays a crucial role in biochemical reactions by inhibiting the reuptake of serotonin (5-HT) into presynaptic neurons. This inhibition is primarily mediated through the serotonin transporter (solute carrier family 6 member 4, SLC6A4) . The compound has minimal effects on dopamine and norepinephrine transporters and virtually no affinity for muscarinic, histaminergic, or GABAergic receptors . This selectivity makes citalopram hydrochloride particularly effective in increasing serotonin levels without significantly affecting other neurotransmitter systems.

Cellular Effects

Citalopram hydrochloride influences various cellular processes, particularly in neurons. By inhibiting serotonin reuptake, it increases the availability of serotonin in the synaptic cleft, which enhances serotonergic neurotransmission . This action affects cell signaling pathways, leading to changes in gene expression and cellular metabolism. For instance, increased serotonin levels can modulate the activity of cyclic AMP response element-binding protein (CREB), which plays a role in neuroplasticity and cell survival .

Molecular Mechanism

At the molecular level, citalopram hydrochloride exerts its effects by binding to the serotonin transporter and inhibiting its function . This binding prevents the reuptake of serotonin into presynaptic neurons, thereby increasing its extracellular concentration. The increased serotonin levels enhance serotonergic signaling, which is associated with the antidepressant effects of citalopram hydrochloride . Additionally, citalopram hydrochloride’s selectivity for the serotonin transporter over other neurotransmitter transporters contributes to its efficacy and safety profile .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of citalopram hydrochloride can vary over time. Initially, there may be an increase in anxiety-like behaviors due to the sudden increase in serotonin levels . With prolonged use, the compound’s effects stabilize, leading to a reduction in depressive and anxiety symptoms . Citalopram hydrochloride is relatively stable, but it can degrade over time, especially when exposed to light and moisture . Long-term studies have shown that chronic administration of citalopram hydrochloride can lead to sustained improvements in mood and behavior .

Dosage Effects in Animal Models

In animal models, the effects of citalopram hydrochloride vary with dosage. Low doses may not produce significant behavioral changes, while moderate doses can effectively reduce symptoms of depression and anxiety . High doses, however, can lead to adverse effects such as serotonin syndrome, characterized by excessive serotonergic activity . Studies have shown that the therapeutic window for citalopram hydrochloride is relatively wide, but careful dosing is essential to avoid toxicity .

Metabolic Pathways

Citalopram hydrochloride is primarily metabolized in the liver through N-demethylation to its main metabolite, demethylcitalopram, by cytochrome P450 enzymes CYP2C19 and CYP3A4 . Other metabolites include didemethylcitalopram, citalopram N-oxide, and a propionic acid derivative . These metabolites exert little pharmacologic activity compared to the parent compound and are not likely to contribute significantly to the clinical effects of citalopram hydrochloride .

Transport and Distribution

Citalopram hydrochloride is well-absorbed and distributed throughout the body, with a volume of distribution of approximately 12 L/kg . It is highly lipophilic, allowing it to cross the blood-brain barrier and exert its effects on the central nervous system . The compound is transported in the bloodstream, primarily bound to plasma proteins . Its distribution within tissues is influenced by its lipophilicity and protein-binding properties .

Subcellular Localization

Within cells, citalopram hydrochloride is primarily localized in the cytoplasm and synaptic vesicles of neurons . Its activity is largely confined to the synaptic cleft, where it inhibits serotonin reuptake . The compound does not appear to undergo significant post-translational modifications or targeting to specific organelles . Its localization and activity are primarily determined by its interaction with the serotonin transporter .

Propiedades

IUPAC Name |

1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN2O.ClH/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20;/h4-9,12H,3,10-11,14H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXSXPIKCGLXHAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101005517 | |

| Record name | 1-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101005517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

85118-27-0 | |

| Record name | Citalopram hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85118-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Citalopram hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085118270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101005517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.864 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CITALOPRAM HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DY48G26JY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1-tert-butyl-3,4,6-trimethyl-5-pyrazolo[3,4-b]pyridinyl)ethyl]carbamic acid ethyl ester](/img/structure/B1228280.png)

![N-[4-[[4-(2-fluorophenyl)-1-piperazinyl]-oxomethyl]-1-oxo-2-isoquinolinyl]-2-pyrazinecarboxamide](/img/structure/B1228281.png)

![7-[(4-Methyl-1-piperazinyl)methyl]-5-(phenylmethoxymethyl)-8-quinolinol](/img/structure/B1228283.png)

![1-(12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-2-yl)-3-(3-pyridinylmethyl)thiourea](/img/structure/B1228285.png)

![N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-5-nitro-2-thiophenecarboxamide](/img/structure/B1228288.png)

![1-Tert-butyl-5-[(4-ethoxyanilino)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1228291.png)

![7-[4-[[[(4-Bromophenyl)-oxomethyl]amino]-sulfanylidenemethyl]-1-piperazinyl]-1-ethyl-6-fluoro-4-oxo-3-quinolinecarboxylic acid](/img/structure/B1228292.png)

![3-Diphenylphosphoryl-7-(diphenylphosphorylmethyl)-6-methyl-4-oxatricyclo[4.3.0.03,7]nonane](/img/structure/B1228297.png)

![2-Amino-4-(4-bromophenyl)-5-oxo-1,4-dihydro[1]benzopyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B1228298.png)